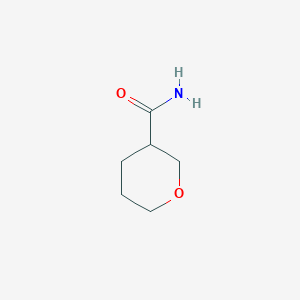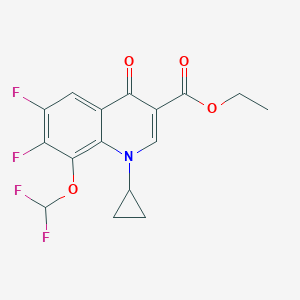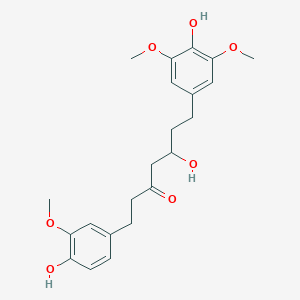
tetrahydro-2H-pyran-3-carboxamide
Vue d'ensemble
Description
Tetrahydro-2H-pyran-3-carboxamide is a compound that is also known as (2R,3R,6S)-N,6-Bis (4-fluorophenyl)-2- (4-hydroxyphenyl)-2H-pyran-3-carboxamide . It contains a total of 20 bonds; 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 primary amide (aliphatic), and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of pyran derivatives, such as tetrahydro-2H-pyran-3-carboxamide, has been achieved through multicomponent reaction (MCR) approaches . This involves one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran-3-carboxamide includes a six-membered ring, a primary amide (aliphatic), and an ether (aliphatic) . The compound has a molecular formula of C6H11NO2 .Chemical Reactions Analysis
The synthesis of pyran derivatives like tetrahydro-2H-pyran-3-carboxamide often involves multicomponent reactions (MCRs). These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-3-carboxamide has a density of 1.1±0.1 g/cm3, a boiling point of 312.1±31.0 °C at 760 mmHg, and a flash point of 191.2±21.2 °C . It has 3 H-bond acceptors, 2 H-bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Synthesis and Drug Development
Tetrahydro-2H-pyran-3-carboxamide and its derivatives are often used in the synthesis of various pharmaceutical compounds. For instance, Norris and Leeman (2008) developed a palladium-catalyzed carbon-sulfur bond formation using modified Migita reaction conditions for the synthesis of a former antiasthma drug candidate, showcasing the compound's role in drug development Norris & Leeman, 2008. Similarly, Roth et al. (1991) studied tetrahydro-2H-pyran-2-one derivatives as inhibitors of HMG-CoA reductase, indicating its use in cholesterol biosynthesis research Roth et al., 1991.
Chemical Synthesis Techniques
The compound is also pivotal in various chemical synthesis techniques. Ievlev et al. (2016) developed a diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides, highlighting its versatility in chemical synthesis Ievlev et al., 2016. Additionally, Mano et al. (2005) described a convenient synthetic route to tetrahydro-2H-pyran-4-carboxamide analogues as 5-LO inhibitors, further showcasing its applications in synthetic methodology Mano et al., 2005.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of tetrahydro-2H-pyran-3-carboxamide derivatives. Aytemir et al. (2003) synthesized amide derivatives with notable antimicrobial activities Aytemir et al., 2003. In a similar vein, Yuan et al. (2011) designed 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives with antifungal activities Yuan et al., 2011.
Novel Drug Discovery
The compound is integral in novel drug discovery, particularly in synthesizing cannabinoid receptor agonists. Wei et al. (2012) prepared N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as cannabinoid receptors agonists Wei et al., 2012.
Catalytic and Synthetic Applications
Greene et al. (2020) synthesized (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, potentially effective as an antibacterial agent Greene et al., 2020. Moreover, Macerata et al. (2018) investigated the actinide and lanthanide co-extraction using rigidified diglycolamides, revealing its potential in catalytic and extraction processes Macerata et al., 2018.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target enzymes like ataxia telangiectasia mutated (atm) kinase and a disintegrin and metalloproteinase with thrombospondin motifs 5 . These enzymes play crucial roles in DNA repair mechanisms and cell adhesion, respectively .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it may influence pathways related to dna repair and cell adhesion .
Pharmacokinetics
Compounds with similar structures have been reported to have good preclinical pharmacokinetics, with a focus on strategies to increase both potency and predicted human pharmacokinetic half-life .
Result of Action
Given the potential targets of similar compounds, it can be inferred that it may influence dna repair mechanisms and cell adhesion processes .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
oxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGSULFSVLOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627711 | |
| Record name | Oxane-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18729-21-0 | |
| Record name | Tetrahydro-2H-pyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide in relation to Ezetimibe?
A: (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide is a major degradation product of Ezetimibe formed under alkaline conditions. [, ] Initially misidentified in earlier studies, its structure was later confirmed through X-ray crystallography, NMR spectroscopy, and chiral HPLC analysis. [, ] This finding highlights the importance of accurate structure elucidation in understanding drug degradation pathways.
Q2: What analytical methods have been employed to study (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide?
A2: Researchers have utilized a range of analytical techniques to characterize and quantify (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide. These methods include:
- X-ray crystallography: Used to determine the compound's three-dimensional structure. []
- NMR Spectroscopy (1H and 13C): Employed to analyze the compound's structure and confirm its identity. [, ]
- Chiral HPLC: Used to separate and identify the specific enantiomer of the compound. []
- UV Spectrophotometry: Utilized to quantify the compound in the presence of its degradation product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)



![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)



